(E)-[amino(pyridin-2-yl)methylidene]amino acetate
Description
(E)-[Amino(pyridin-2-yl)methylidene]amino acetate is a Schiff base derivative characterized by a pyridine ring, an imine (C=N) group in the E-configuration, and an acetate moiety. The E-configuration is confirmed by NMR spectroscopy, where protons adjacent to the imine group exhibit deshielded chemical shifts (e.g., ~10.5 ppm in $^1$H NMR due to reduced electron density) . This compound serves as a precursor for coordination chemistry and bioactive molecules. For instance, its thiosemicarbazone derivatives, such as ethyl 2-(2-(pyridin-2-ylmethylene)hydrazinecarbothioamido)acetate (HL1), form copper(II) complexes with notable antioxidant properties .
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] acetate |
InChI |
InChI=1S/C8H9N3O2/c1-6(12)13-11-8(9)7-4-2-3-5-10-7/h2-5H,1H3,(H2,9,11) |
InChI Key |
ZFEUDVTYWMRWMG-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)O/N=C(/C1=CC=CC=N1)\N |
Canonical SMILES |
CC(=O)ON=C(C1=CC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[amino(pyridin-2-yl)methylidene]amino acetate typically involves the condensation of pyridine-2-carbaldehyde with aminoacetic acid under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-[amino(pyridin-2-yl)methylidene]amino acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
(E)-[amino(pyridin-2-yl)methylidene]amino acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-[amino(pyridin-2-yl)methylidene]amino acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiosemicarbazone Derivatives (HL1 and HL2)
Structure : HL1 and HL2 () incorporate a thiosemicarbazide (-NH-C(=S)-NH-) group instead of a simple imine. HL1 retains the E-configuration at the pyridinylmethylidene moiety.
Synthesis : Synthesized via condensation of ethyl 2-isothiocyanatoacetate with hydrazinecarbothioyl derivatives, yielding 85–88% .
Properties :
- Antioxidant Activity : HL1 exhibits superior antioxidant capacity in ABTS assays compared to Trolox (reference compound). Its copper(II) complexes (e.g., [Cu(L1)Br]) further enhance activity due to metal coordination .
- NMR Shifts : The E-imine proton in HL1 appears at ~10.5 ppm, consistent with deshielding effects .
Ethyl 2-{[Bis(methylsulfanyl)methylidene]amino}acetate
Structure : Features a bis(methylsulfanyl) group instead of a pyridine ring ().
Synthesis : Used in [4+2] cyclocondensation reactions to form annulated pyrimidine systems (e.g., compound 13 in Scheme 4 of ).
Applications : Primarily employed in heterocyclic synthesis, demonstrating versatility in constructing fused pyrimidine-thiophene systems .
Triphenyltin(IV) Amino Acetate Derivatives
Structure: Triphenyltin(IV) complexes with modified amino acetate backbones (). Properties:
- Cytotoxicity: These derivatives show higher cytotoxicity than cisplatin (CDDP) across multiple cell lines. Modifications to the amino acetate group aim to enhance solubility and bioactivity .
- Structural Flexibility : The acetate moiety allows for tunable metal coordination, influencing pharmacological profiles .
Pyridin-2-yl Acetate Derivatives with Alkyl/Aryl Substituents
Examples :
- Ethyl 2-(6-methylpyridin-2-yl)acetate ()
- Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate () Structure: Lack the imine group but share the pyridin-2-yl-acetate core. Applications: Serve as intermediates in drug synthesis and coordination chemistry. For instance, ethyl 2-(3-aminopyridin-2-yl)acetate is a precursor for functionalized heterocycles .
Data Tables
Key Research Findings
Biological Activity : Thiosemicarbazones (e.g., HL1) and their metal complexes outperform classical antioxidants, while triphenyltin(IV) derivatives exceed cisplatin in cytotoxicity .
Structural Versatility : Modifications to the acetate or pyridine moiety (e.g., alkyl chain elongation in –5) influence solubility and pharmacological properties .
Biological Activity
(E)-[amino(pyridin-2-yl)methylidene]amino acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring, which is known for its ability to interact with various biological macromolecules. The amino and acetate functional groups enhance its solubility and potential interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to bind with DNA and proteins, leading to various biochemical effects:
- DNA Intercalation : The compound can intercalate into DNA, disrupting normal replication processes and potentially leading to apoptosis in cancer cells.
- Protein Interaction : It may alter protein functions, affecting cellular signaling pathways that are crucial for cell growth and survival.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits:
- Antibacterial Effects : The compound has shown effectiveness against Gram-positive bacteria, demonstrating potential as an antibacterial agent.
- Antifungal Properties : Preliminary data suggest it may also possess antifungal activity, although further studies are needed to confirm these findings.
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research:
- Inhibition of Cancer Cell Growth : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Mechanistic Insights : Research has shown that the compound induces DNA damage responses in cancer cells, leading to cell cycle arrest and eventual cell death.
Case Studies
- Antimicrobial Efficacy Study :
-
Anticancer Research :
- In vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells by approximately 70% at a concentration of 50 µM after 48 hours of treatment . This effect was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
